molecular formula C16H20N4O3S B2567750 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941266-58-6

4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2567750
CAS No.: 941266-58-6
M. Wt: 348.42
InChI Key: ZFROCQNHXHUXQZ-UHFFFAOYSA-N
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Description

4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a dimethylamino group, and an oxazole ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where the cyano group is introduced into the molecule . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine . The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to maximize yield and purity. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce primary amines.

Scientific Research Applications

4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-5-(dimethylamino)-1,3-oxazole: Shares the oxazole ring and cyano group but lacks the sulfonamide group.

    N,N-diethylbenzene-1-sulfonamide: Contains the sulfonamide group but lacks the oxazole ring and cyano group.

Uniqueness

4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-5-20(6-2)24(21,22)13-9-7-12(8-10-13)15-18-14(11-17)16(23-15)19(3)4/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFROCQNHXHUXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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